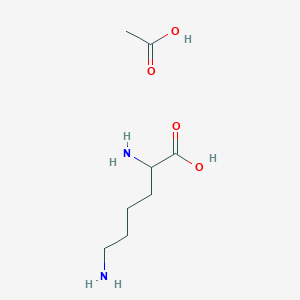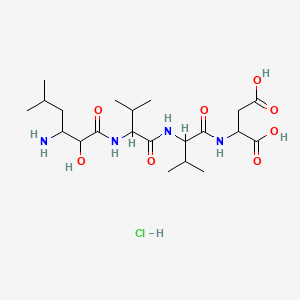
Amastatin HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Amastatin hydrochloride, also known as 3-amino-2-hydroxy-5-methylhexanoyl-L-valyl-L-valyl-L-aspartic acid hydrochloride, is a naturally occurring, competitive, and reversible aminopeptidase inhibitor. It was first isolated from the bacterium Streptomyces sp. ME 98-M3 . This compound specifically inhibits various aminopeptidases, including leucyl aminopeptidase, alanyl aminopeptidase, and bacterial leucyl aminopeptidase .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of amastatin hydrochloride involves the chemical synthesis of its peptide structure. The process typically includes the following steps:
Formation of the peptide backbone: The peptide chain is synthesized by coupling amino acids in a specific sequence. This involves the use of protecting groups to prevent unwanted reactions.
Deprotection and purification: After the peptide chain is assembled, the protecting groups are removed, and the compound is purified using techniques such as chromatography.
Industrial Production Methods
Industrial production of amastatin hydrochloride involves large-scale fermentation of Streptomyces sp. ME 98-M3, followed by extraction and purification of the compound. The fermentation process is optimized to maximize the yield of amastatin hydrochloride .
化学反応の分析
Types of Reactions
Amastatin hydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: The peptide bonds in amastatin hydrochloride can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The amino and hydroxyl groups in the compound can undergo oxidation and reduction reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions include smaller peptide fragments and amino acids .
科学的研究の応用
Amastatin hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a tool to study enzyme inhibition and peptide chemistry.
Biology: Employed in research on aminopeptidases and their role in various biological processes.
Industry: Utilized in the development of enzyme inhibitors and as a reference compound in analytical studies.
作用機序
Amastatin hydrochloride exerts its effects by competitively inhibiting aminopeptidases. It binds to the active site of these enzymes, preventing the hydrolysis of peptide bonds in substrates. This inhibition affects various physiological processes, including the regulation of neuropeptides and the degradation of endogenous peptides .
類似化合物との比較
Similar Compounds
Bestatin: Another aminopeptidase inhibitor with a similar structure and mechanism of action.
Pepstatin: Inhibits aspartic proteases and has a different target specificity compared to amastatin hydrochloride.
Uniqueness
Amastatin hydrochloride is unique in its ability to inhibit a broad range of aminopeptidases, including leucyl aminopeptidase, alanyl aminopeptidase, and bacterial leucyl aminopeptidase. This broad specificity makes it a valuable tool in research and potential therapeutic applications .
特性
IUPAC Name |
2-[[2-[[2-[(3-amino-2-hydroxy-5-methylhexanoyl)amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]butanedioic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38N4O8.ClH/c1-9(2)7-12(22)17(28)20(31)25-16(11(5)6)19(30)24-15(10(3)4)18(29)23-13(21(32)33)8-14(26)27;/h9-13,15-17,28H,7-8,22H2,1-6H3,(H,23,29)(H,24,30)(H,25,31)(H,26,27)(H,32,33);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDUPCKQTDKNLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H39ClN4O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]acetic acid](/img/structure/B15285654.png)
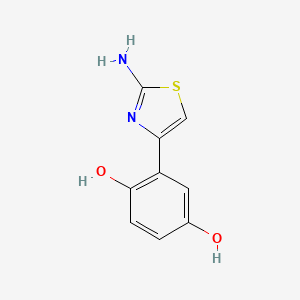
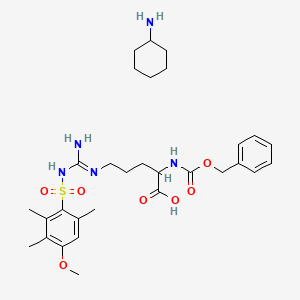
![(2S,3R,4S,5R,6R)-2-[(6-Fluoro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol](/img/structure/B15285687.png)
![Cytidine, 2'-deoxy-5-[3-[(trifluoroacetyl)amino]-1-propynyl]-](/img/structure/B15285688.png)
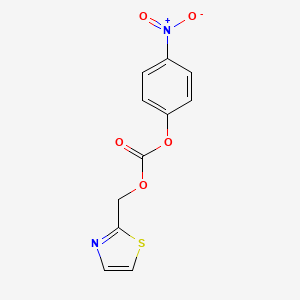
![2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]butanedioic acid](/img/structure/B15285691.png)


![3-[5-(Dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;trihydrate](/img/structure/B15285719.png)
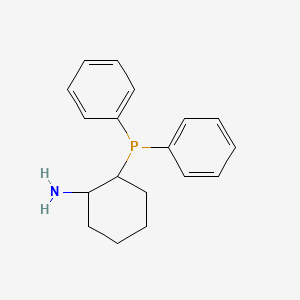
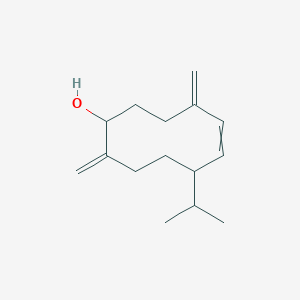
![ethyl 8-bromo-5-oxo-6H-imidazo[1,2-c]pyrimidine-2-carboxylate](/img/structure/B15285731.png)
